N-(6-Butanamidohexyl)butanamide

Catalog No.
S12921368
CAS No.
M.F
C14H28N2O2
M. Wt
256.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Butanamidohexyl)butanamide

Product Name

N-(6-Butanamidohexyl)butanamide

IUPAC Name

N-[6-(butanoylamino)hexyl]butanamide

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

InChI

InChI=1S/C14H28N2O2/c1-3-9-13(17)15-11-7-5-6-8-12-16-14(18)10-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

VLOWJRRWUWYFOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCCCCNC(=O)CCC

N-(6-Butanamidohexyl)butanamide is a synthetic compound characterized by its unique molecular structure, which consists of a butanamide moiety linked to a hexyl chain containing a butanamido group. This compound features a molecular formula that can be derived from the combination of its constituent parts, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of both amide and alkyl functional groups suggests potential for diverse chemical behavior and biological activity.

The chemical reactivity of N-(6-Butanamidohexyl)butanamide can be influenced by its amide bonds. Amides generally undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acids and amines. The compound may also participate in coupling reactions, particularly with electrophiles or other nucleophiles, which could facilitate the synthesis of more complex molecules. Additionally, it may undergo acylation or deacylation reactions under specific conditions, contributing to its versatility in synthetic organic chemistry.

The synthesis of N-(6-Butanamidohexyl)butanamide can be approached through several methods:

  • Amidation Reaction: The reaction between butyric acid derivatives and hexylamine can yield the desired amide.
  • Coupling Reactions: Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond between butanamide and hexylamine.
  • Protective Group Strategies: In cases where selective reactions are required, protective groups may be employed to shield functional groups during synthesis.

These methods allow for the controlled formation of N-(6-Butanamidohexyl)butanamide while minimizing side reactions.

N-(6-Butanamidohexyl)butanamide may have several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Cosmetics: The compound's properties may lend themselves to formulations aimed at enhancing skin penetration or stability.
  • Agriculture: Similar compounds are often explored for use as agrochemicals or biopesticides.

Interaction studies involving N-(6-Butanamidohexyl)butanamide would typically focus on its binding affinity to various biological targets. Such studies could include:

  • Enzyme Inhibition Assays: To evaluate if the compound affects enzyme activity relevant to metabolic pathways.
  • Receptor Binding Studies: To determine any interactions with specific receptors that could indicate therapeutic potential.
  • Cell Viability Tests: To assess cytotoxicity against various cell lines.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with N-(6-Butanamidohexyl)butanamide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
ButyramideAmide of butyric acidExhibits anticonvulsant activity
HexanamideStraight-chain amideUsed in plasticizers and lubricants
CapramideDerived from caprylic acidKnown for antimicrobial properties
StearamideLong-chain fatty acid derivativeCommonly used in cosmetics for emulsification

N-(6-Butanamidohexyl)butanamide stands out due to its specific combination of a butanamide group with an extended hexyl chain, potentially enhancing its solubility and biological activity compared to simpler amides.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

256.215078140 g/mol

Monoisotopic Mass

256.215078140 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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